3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

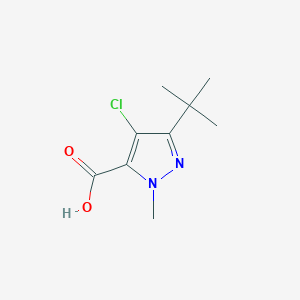

Description

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid serves as a crucial intermediate for developing various pyrazole derivatives. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Biology

The compound has garnered attention for its potential biological activities:

- Anti-inflammatory Activity : Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : In vitro studies show moderate activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL. The presence of the carboxylic acid group is believed to enhance its solubility and bioavailability.

Industrial Applications

In industry, this compound is utilized in synthesizing specialty chemicals and materials, leveraging its unique chemical reactivity and structural features to create products with specific functionalities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Chloro Group : Enhances lipophilicity, improving binding affinity to biological targets.

- Tert-butyl Group : Provides steric hindrance that can influence interactions with enzymes or receptors.

Anti-inflammatory Effects

A study demonstrated that pyrazole derivatives similar to this compound significantly inhibited TNF-alpha production in LPS-treated macrophages, suggesting their potential use in managing chronic inflammatory conditions.

Antimicrobial Evaluation

Another investigation focused on synthesizing various pyrazole derivatives against fungal strains. Modifications in substituents led to varying degrees of antifungal activity, with some compounds achieving MIC values comparable to standard antifungals.

Mécanisme D'action

The mechanism of action of 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of 202.68 g/mol. Its structure includes a tert-butyl group, a chlorine atom, and a carboxylic acid functional group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.68 g/mol |

| CAS Number | 175277-11-9 |

| Boiling Point | Not Available |

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antibacterial, and antifungal properties.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can act as anti-inflammatory agents. Specifically, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of pyrazole derivatives against various pathogens. For instance, derivatives with similar structures have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL . The presence of the carboxylic acid group is hypothesized to enhance solubility and bioavailability, contributing to its antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

- Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Tert-butyl Group : Increases steric hindrance, potentially affecting the compound's interaction with enzymes or receptors.

Research into related compounds has indicated that modifications to the pyrazole ring can significantly impact biological activity, suggesting that further exploration of SAR could yield more potent derivatives .

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives exhibited significant inhibition of TNF-alpha production in LPS-treated macrophages, suggesting their potential use in managing chronic inflammatory conditions .

- Antimicrobial Evaluation : Another investigation reported the synthesis and evaluation of various pyrazole derivatives against fungal strains, revealing that modifications in substituents led to varying degrees of antifungal activity, with some compounds achieving MIC values comparable to standard antifungals .

Propriétés

IUPAC Name |

5-tert-butyl-4-chloro-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)7-5(10)6(8(13)14)12(4)11-7/h1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNMMQXAXFGQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.